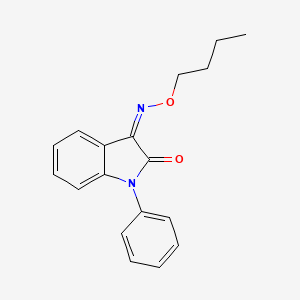

![molecular formula C23H18N4O6 B2871841 methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate CAS No. 1260997-07-6](/img/structure/B2871841.png)

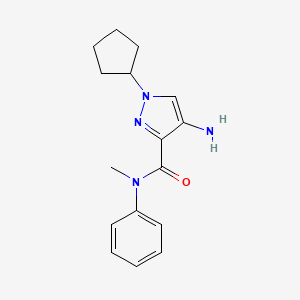

methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-[({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate” is a complex organic compound . It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole . Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents . For instance, the synthesis of similar benzodioxole derivatives involved the use of reagents like PdCl2, xantphos, Cs2CO3, and 1,4-dioxane . The synthesized compounds were identified using FTIR, HRMS, 1 H-NMR, and 13 C-NMR techniques .Molecular Structure Analysis

The molecular structure of such compounds can be determined using various techniques. For instance, the structures of similar compounds were solved by direct methods with SHELXS and refined with full-matrix least-squares techniques on F2 with SHELXL .Chemical Reactions Analysis

The chemical reactions involving such compounds can be complex and varied. For instance, in a study involving similar benzodioxole derivatives, the compounds showed activity against both COX1 and COX2 enzymes . The most potent compound against the COX1 enzyme was found to be 4f with IC50 = 0.725 µM .Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various techniques. For instance, the molecular formula of a similar compound is CHNO, with an average mass of 325.358 Da and a monoisotopic mass of 325.131409 Da .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Systems

Research has demonstrated the versatility of related compounds in the synthesis of polyfunctional heterocyclic systems. These include pyrroles, pyrimidines, pyridazines, pyrazoles, and isoxazoles, showcasing the compound's utility as a synthon for creating polysubstituted heterocycles (Pizzioli et al., 1998). Additionally, similar molecules have been used to prepare N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related heterocycles, highlighting the breadth of heterocyclic chemistry accessible through these compounds (Selič et al., 1997).

Drug-likeness and Microbial Investigation

A significant research focus has been on the in silico prediction of drug-likeness properties and in vitro microbial investigations. A study synthesized a library of compounds related to the query chemical, testing them against various bacterial and fungal strains. The findings revealed good to moderate activity, with some compounds showing better antimycobacterial properties compared to standard drugs. This suggests potential pharmaceutical applications, especially as antimycobacterial, antifungal, and antibacterial agents (Pandya et al., 2019).

Electrochromic and Sensing Applications

Another study explored the synthesis of a pyrrole derivative linked to a dye (Methyl Red), which, upon electropolymerization, exhibited enhanced electrochromic properties. Such derivatization and the resulting materials' properties are of interest for applications in electrochromic devices and potentially in pH sensors, indicating a broader application in materials science (Almeida et al., 2017).

Structural Characterization and Potential as Receptor Antagonists

Structural characterization of oxadiazole derivatives, which serve as spacers in the synthesis of potential non-peptide angiotensin receptor antagonists, provides insight into their potential pharmaceutical applications. These compounds exhibit specific interactions, such as π–π interactions, suggesting their utility in designing receptor antagonists (Meyer et al., 2003).

Green Synthesis of Novel Heterocycles

The green synthesis of novel heterocycles using vanadium oxide loaded on fluorapatite as a catalyst highlights an eco-friendly approach to heterocyclic synthesis. Such methodologies are essential for sustainable chemistry, producing a variety of thiadiazolo and thiazolo pyrimidines, which could have various pharmacological applications (Kerru et al., 2020).

Mecanismo De Acción

The mechanism of action of such compounds can vary depending on their structure and the target enzymes or receptors. For instance, similar benzodioxole derivatives were found to be competitive inhibitors of cyclooxygenase (COX) enzymes . These enzymes play important roles in different biological responses .

Propiedades

IUPAC Name |

methyl 2-[[2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O6/c1-30-23(29)15-5-2-3-6-16(15)24-20(28)12-27-10-4-7-17(27)22-25-21(26-33-22)14-8-9-18-19(11-14)32-13-31-18/h2-11H,12-13H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEESGUQXZRSWQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

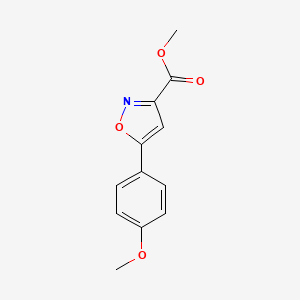

![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)

![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)

![N-{1-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-2-phenylethyl}-4-fluorobenzenesulfonamide](/img/structure/B2871766.png)

![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)

![8-Thia-2-azaspiro[4.5]decane 8,8-dioxide](/img/structure/B2871775.png)

![N-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]-4-(trifluoromethyl)aniline](/img/structure/B2871776.png)

![7-chloro-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2871780.png)

![N-(4-methoxy-3-nitrophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2871781.png)